(S)-3-Amino-2-fluoropropan-1-ol hydrochloride

Catalog No.
S2713550
CAS No.
2309433-02-9
M.F
C3H9ClFNO
M. Wt
129.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-2-fluoropropan-1-ol hydrochloride

CAS Number

2309433-02-9

Product Name

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride

IUPAC Name

(2S)-3-amino-2-fluoropropan-1-ol;hydrochloride

Molecular Formula

C3H9ClFNO

Molecular Weight

129.56

InChI

InChI=1S/C3H8FNO.ClH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1

InChI Key

FXGLUSCLLWMQRL-DFWYDOINSA-N

SMILES

C(C(CO)F)N.Cl

Solubility

not available

Medicinal Chemistry

One area of research focuses on the potential use of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride as a building block for the synthesis of new drugs. Its unique structure, containing both an amino and a fluorinated alcohol group, could be valuable in creating novel molecules with desired pharmacological properties. However, more research is needed to understand its specific therapeutic potential [].

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride is a chiral compound characterized by the presence of both an amino group and a fluorinated carbon. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to amino acids, which are fundamental building blocks in biochemistry. The hydrochloride salt form enhances its solubility, making it more suitable for biological studies and pharmaceutical applications.

Typical of amino alcohols. These include:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing the compound to engage in substitution reactions with electrophiles.
  • Dehydration Reactions: Under acidic conditions, this compound can undergo dehydration to form imines or other nitrogen-containing heterocycles.
  • Acylation Reactions: The amino group can react with acyl chlorides to form amides, which are important in drug development.

These reactions are facilitated by the compound's functional groups, making it versatile for synthetic chemistry applications.

The biological activity of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride has been predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program. This compound is expected to exhibit various pharmacological effects due to its structural characteristics, including potential neuroprotective and anti-inflammatory activities. Furthermore, its fluorinated structure may enhance its interaction with biological targets compared to non-fluorinated analogs, potentially leading to improved efficacy in therapeutic applications .

The synthesis of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to introduce chirality.
  • Fluorination Reactions: Employing reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce the fluorine atom at the appropriate position on the propanol backbone.
  • Resolution Techniques: Enantiomeric resolution can be performed using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer from racemic mixtures.

These methods highlight the importance of chirality in the synthesis of biologically active compounds.

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride has several potential applications:

  • Pharmaceutical Development: Its structural similarity to amino acids allows it to be explored as a building block for peptide synthesis or as a precursor for drug candidates targeting neurological disorders.
  • Research Tool: In biochemical studies, it can serve as a substrate or inhibitor in enzyme assays due to its ability to mimic natural substrates.
  • Fluorinated Compound Studies: The incorporation of fluorine can affect the pharmacokinetics and bioavailability of drug candidates, making it valuable in medicinal chemistry research.

Interaction studies involving (S)-3-Amino-2-fluoropropan-1-ol hydrochloride focus on its binding affinity with various biological targets. Molecular docking studies can predict how this compound interacts with enzymes or receptors, providing insights into its mechanism of action. Additionally, studies assessing cytotoxicity and selectivity against cancer cell lines are crucial for understanding its therapeutic potential .

Several compounds share structural features with (S)-3-Amino-2-fluoropropan-1-ol hydrochloride. Here are some similar compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
3-Amino-1-propanolAmino alcohol without fluorineCommonly used as a building block in organic synthesis
2-Amino-1-butanolLonger carbon chainExhibits different biological activity due to chain length
4-Fluoro-L-alanineFluorinated amino acidPotential use in metabolic studies
(R)-3-Amino-2-methylpropan-1-olMethyl substitution on propanol backboneDifferent stereochemistry impacts biological interactions

These comparisons illustrate how (S)-3-Amino-2-fluoropropan-1-ol hydrochloride is unique due to its specific fluorination and chiral configuration, which may influence its biological activity and interactions differently than its analogs.

Dates

Modify: 2024-04-14

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